

Development of analytical methods for Thiophene-2-amidoxime quantification

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Compound of Interest

Compound Name: Thiophene-2-amidoxime

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Application Note: Quantitative Analysis of Thiophene-2-amidoxime

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details robust and validated analytical methods for the quantitative determination of **Thiophene-2-amidoxime**, a key synthetic intermediate in pharmaceutical development. A primary high-performance liquid chromatography (HPLC) method with UV detection is presented, offering high sensitivity and selectivity. Additionally, a secondary UV-Visible spectrophotometric method is described for rapid, routine quantification. Protocols for sample preparation, method validation in accordance with ICH guidelines, and data analysis are provided.

Introduction

Thiophene-2-amidoxime is a critical building block in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this intermediate is essential for process optimization, quality control, and stability testing. This document provides detailed protocols for two analytical methods developed for the quantification of **Thiophene-2-amidoxime** in solution.



Analytical Methods

Two distinct analytical methods have been developed and validated to provide flexibility in laboratory settings.

- Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for high-resolution separation and quantification.
- Secondary Method: UV-Visible Spectrophotometry for rapid and direct quantification.

Method 1: RP-HPLC-UV for Thiophene-2-amidoxime Quantification

This method is recommended for accurate and selective quantification of **Thiophene-2-amidoxime**, especially in the presence of impurities or in complex matrices.

Experimental Protocol: RP-HPLC-UV

2.1.1. Materials and Reagents:

- Thiophene-2-amidoxime reference standard (≥99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid (LC-MS grade)
- 0.22 μm syringe filters

2.1.2. Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
- Analytical balance



pH meter

2.1.3. Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	279 nm
Run Time	15 minutes

2.1.4. Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Thiophene-2-amidoxime** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation: Dissolve the sample containing Thiophene-2-amidoxime in methanol
 to an estimated concentration within the calibration range. Filter the final solution through a
 0.22 μm syringe filter before injection.

2.1.5. Method Validation:

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]



Validation Parameter	Result	Acceptance Criteria	
Linearity (R²)	0.9995	R ² ≥ 0.995	
Range	1 - 100 μg/mL	80% to 120% of test concentration	
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%	
Precision (% RSD)	< 1.5%	≤ 2%	
Limit of Detection (LOD)	0.2 μg/mL	-	
Limit of Quantification (LOQ)	0.7 μg/mL	-	
Specificity	No interference from blank or placebo	Peak purity > 99%	

Data Presentation: HPLC Method

Table 1: Linearity Data for **Thiophene-2-amidoxime** by HPLC-UV.

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	379.5
50	758.9

| 100 | 1517.3 |

Table 2: Accuracy and Precision Data for Thiophene-2-amidoxime by HPLC-UV.



Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=3 days)
10	9.9	99.0	1.2	1.4
50	50.6	101.2	0.8	1.1

| 100 | 98.5 | 98.5 | 0.6 | 0.9 |

Method 2: UV-Visible Spectrophotometry for Thiophene-2-amidoxime Quantification

This method is suitable for rapid, routine analysis of **Thiophene-2-amidoxime** in solutions where interfering substances are minimal.

Experimental Protocol: UV-Visible Spectrophotometry

2.3.1. Materials and Reagents:

- Thiophene-2-amidoxime reference standard (≥99% purity)
- Methanol (UV grade)

2.3.2. Instrumentation:

- Double-beam UV-Visible spectrophotometer
- Matched quartz cuvettes (1 cm path length)

2.3.3. Measurement Parameters:



Parameter	Value
Wavelength Scan	200 - 400 nm
Quantification Wavelength (λmax)	279 nm
Blank	Methanol

2.3.4. Sample Preparation:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Thiophene-2-amidoxime reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 2.5, 5, 10, 15, 20 μ g/mL).
- Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range.

Data Presentation: UV-Visible Spectrophotometry Method

Table 3: Linearity Data for **Thiophene-2-amidoxime** by UV-Visible Spectrophotometry.

Concentration (µg/mL)	Absorbance at 279 nm
1	0.052
2.5	0.130
5	0.261
10	0.523
15	0.785

| 20 | 1.046 |

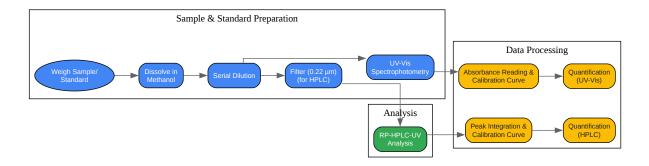
Mass Spectrometry for Structural Confirmation

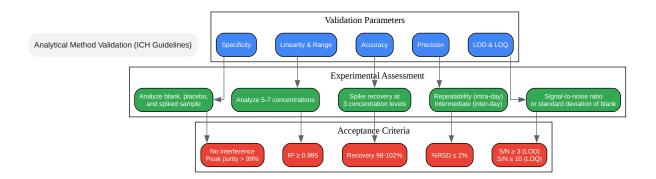


While not a quantitative method in this protocol, Mass Spectrometry (MS) can be used for the confirmation of the identity of **Thiophene-2-amidoxime**.

Expected Fragmentation: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 143.02 would be expected. Key fragments may arise from the loss of hydroxylamine (-NHOH) or cleavage of the thiophene ring.

Visualizations







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References

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